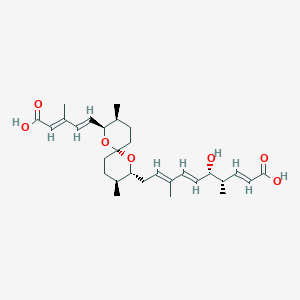
Spirofungin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirofungin B, also known as this compound, is a useful research compound. Its molecular formula is C29H42O7 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Spirofungin B is characterized by a unique spiroketal structure that contributes to its biological activity. The total synthesis of this compound has been achieved through several methods, with notable advancements in enantioselective synthesis techniques. For instance, a total synthesis reported in 2010 utilized thiazolidinethione-mediated aldol reactions and cross metathesis to construct the complex structure efficiently .
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Enantioselective Total Synthesis | Thiazolidinethione-mediated aldol reactions, cross metathesis | 7.9% overall yield |
| Reductive Decyanation | Core synthesis via reductive cyclization | Not specified |
Antifungal Properties
This compound exhibits potent antifungal activity against various yeast strains. Studies have shown that it effectively inhibits the growth of Candida albicans, making it a candidate for treating fungal infections . The mechanism of action involves interference with protein synthesis by selectively inhibiting isoleucyl-tRNA synthetase, which is crucial for fungal cell viability .
Anticancer Potential
Beyond its antifungal properties, this compound has demonstrated activity against human cancer cell lines. Research indicates that derivatives of Spirofungin A and B can suppress the growth of certain cancer cells, suggesting potential applications in oncology . The specific effects on cancer cell lines and the underlying mechanisms are areas of ongoing investigation.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Researchers have synthesized various derivatives to explore modifications that enhance efficacy or reduce toxicity. For example, studies have focused on altering functional groups to improve interaction with biological targets while maintaining antifungal activity .
Case Studies and Research Findings
- Antifungal Efficacy Against Candida albicans
- Inhibition of Isoleucyl-tRNA Synthetase
- Potential in Cancer Therapy
Propiedades
Fórmula molecular |
C29H42O7 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C29H42O7/c1-19(6-10-24(30)21(3)9-13-27(31)32)7-11-25-22(4)14-16-29(35-25)17-15-23(5)26(36-29)12-8-20(2)18-28(33)34/h6-10,12-13,18,21-26,30H,11,14-17H2,1-5H3,(H,31,32)(H,33,34)/b10-6+,12-8+,13-9+,19-7+,20-18+/t21-,22-,23-,24-,25+,26-,29+/m0/s1 |
Clave InChI |
ZUPXAYGYALHVSA-VRZOSVEZSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)C)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |
SMILES canónico |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)C)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
Sinónimos |
spirofungin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















